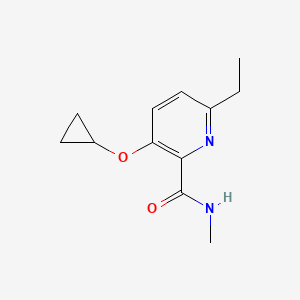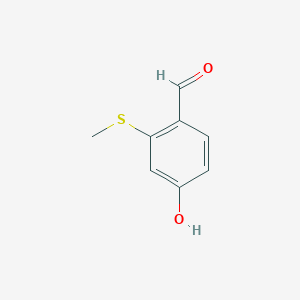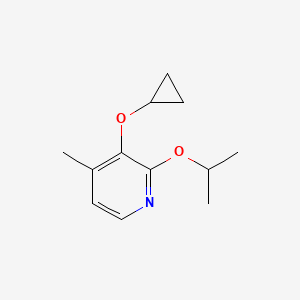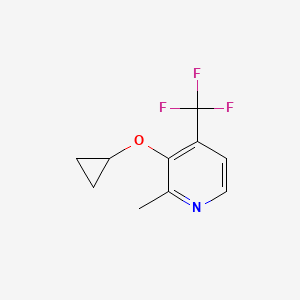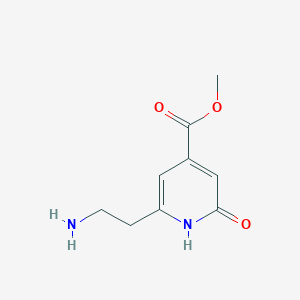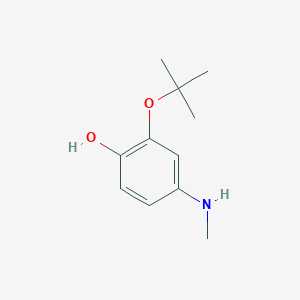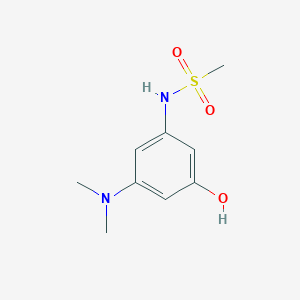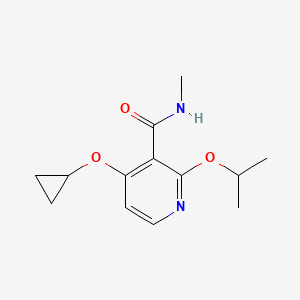
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinamide core, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization with cyclopropoxy and isopropoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the nicotinamide core.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to changes in the biochemical pathways, ultimately affecting the biological processes .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide: This compound has a similar structure but differs in the position of the isopropoxy group.
Nicotinamide: A simpler analog that lacks the cyclopropoxy and isopropoxy groups.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is unique due to its specific functional groups and their positions on the nicotinamide core. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-13-11(12(16)14-3)10(6-7-15-13)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
UQINLZVLKDMLRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


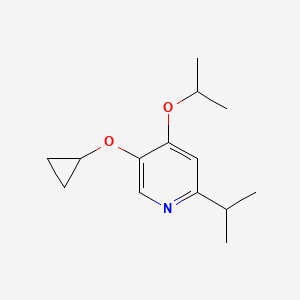
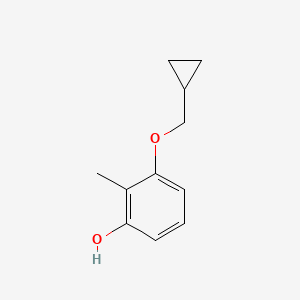

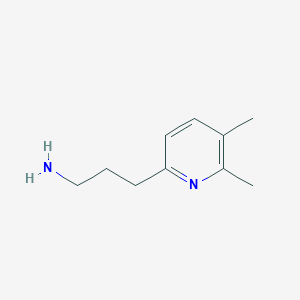
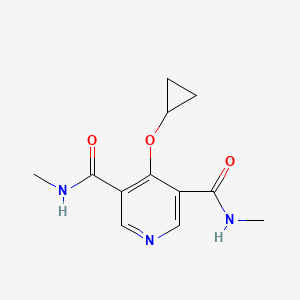
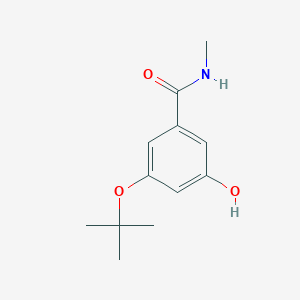
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
